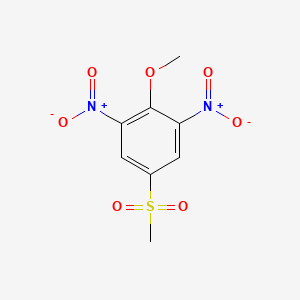
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- is an aromatic compound characterized by the presence of methoxy, methylsulfonyl, and dinitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- typically involves multiple steps. One common method includes the etherification of phenol hydroxyl groups, followed by sulfonylation using sulfonyl chloride, and nitration to introduce nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of reactors for controlled reactions, followed by purification steps such as filtration and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups play a crucial role in its reactivity and binding affinity. For example, the nitro groups can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-: Unique due to the combination of methoxy, methylsulfonyl, and dinitro groups.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: Similar structure but lacks the nitro groups.
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
This combination of functional groups allows for diverse chemical transformations and interactions with various molecular targets .
Propriétés
Numéro CAS |
39880-50-7 |
|---|---|
Formule moléculaire |
C8H8N2O7S |
Poids moléculaire |
276.23 g/mol |
Nom IUPAC |
2-methoxy-5-methylsulfonyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O7S/c1-17-8-6(9(11)12)3-5(18(2,15)16)4-7(8)10(13)14/h3-4H,1-2H3 |
Clé InChI |
IEQQYROHVLHZSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
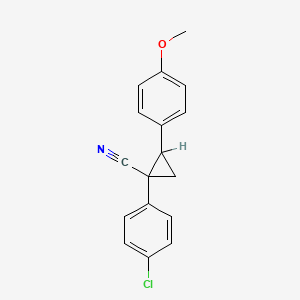
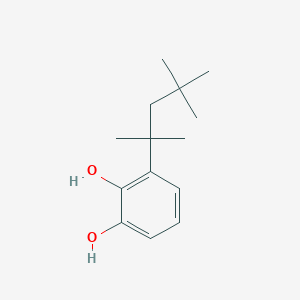
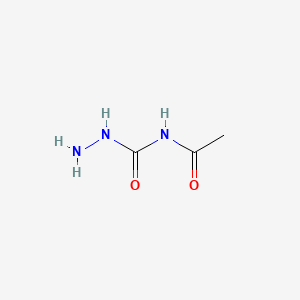
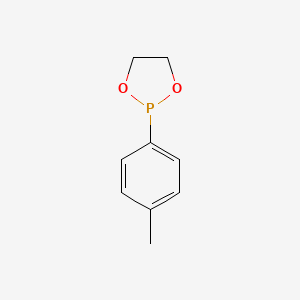
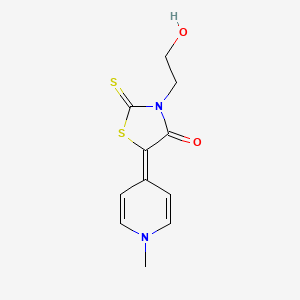
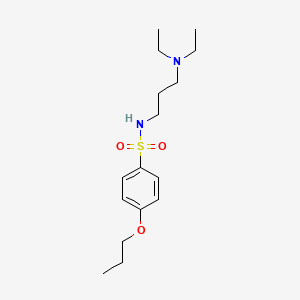
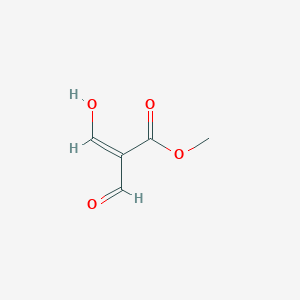

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)

